molecular formula C8H7BrN2S B11807734 7-Bromo-6-methylbenzo[d]thiazol-2-amine

7-Bromo-6-methylbenzo[d]thiazol-2-amine

Cat. No.: B11807734
M. Wt: 243.13 g/mol
InChI Key: ANLIXSKLCWCFNZ-UHFFFAOYSA-N
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Description

7-Bromo-6-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H7BrN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

7-bromo-6-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7BrN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11)

InChI Key

ANLIXSKLCWCFNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methylbenzo[d]thiazol-2-amine typically involves the bromination of 6-methylbenzothiazole followed by amination. One common method includes the reaction of 6-methylbenzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting intermediate is then treated with ammonia or an amine to form the final product .

Industrial Production Methods

Industrial production methods for 7-Bromo-6-methylbenzo[d]thiazol-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols

Biological Activity

7-Bromo-6-methylbenzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-Bromo-6-methylbenzo[d]thiazol-2-amine can be represented as follows:

C9H8BrN1S\text{C}_9\text{H}_8\text{BrN}_1\text{S}

This compound features a bromine atom at the 7-position and a methyl group at the 6-position of the benzothiazole ring, which influences its biological activity.

The biological activity of 7-Bromo-6-methylbenzo[d]thiazol-2-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. Specific mechanisms include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. The presence of the bromine atom enhances its binding affinity to microbial targets.
  • Anticancer Properties : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Research on related benzothiazole derivatives has provided insights into the SAR of 7-Bromo-6-methylbenzo[d]thiazol-2-amine:

Substituent PositionEffect on Activity
6-MethylEnhances lipophilicity and bioavailability
7-BromoIncreases antimicrobial potency
Electron-withdrawing groupsImprove anticancer activity

The presence of electron-withdrawing groups at specific positions has been shown to enhance the overall biological efficacy of benzothiazole derivatives.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including 7-Bromo-6-methylbenzo[d]thiazol-2-amine. The Minimum Inhibitory Concentration (MIC) values demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Anticancer Studies

In vitro studies assessed the cytotoxic effects of 7-Bromo-6-methylbenzo[d]thiazol-2-amine against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated significant cell viability reduction with IC50 values in the low micromolar range, suggesting strong anticancer potential .

Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of similar compounds revealed that derivatives like 7-Bromo-6-methylbenzo[d]thiazol-2-amine could inhibit key inflammatory pathways, including NF-kB signaling. This inhibition was correlated with decreased levels of pro-inflammatory cytokines in treated cell cultures .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzothiazole derivatives, including 7-bromo-6-methylbenzo[d]thiazol-2-amine, against various microbial strains. The compound has been evaluated for its in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Evaluation

In a study examining the antimicrobial properties of synthesized benzothiazole derivatives, compounds were tested using the turbidimetric method. Results indicated that derivatives showed significant inhibitory effects against common pathogens, demonstrating the potential of 7-bromo-6-methylbenzo[d]thiazol-2-amine in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of 7-bromo-6-methylbenzo[d]thiazol-2-amine has been explored in various studies. The compound's structure allows it to interact with multiple cellular targets involved in cancer proliferation.

Case Study: Anticancer Activity Against Breast Cancer

A series of thiazole derivatives were synthesized and tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that 7-bromo-6-methylbenzo[d]thiazol-2-amine could be a lead compound for developing new anticancer therapies .

Molecular Docking Insights

Molecular docking studies have shown that the compound binds effectively to specific targets within cancer cells and pathogens. For instance, docking simulations indicated strong interactions with enzymes critical for microbial survival and cancer cell proliferation .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 7-bromo-6-methylbenzo[d]thiazol-2-amine:

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria and fungi
AnticancerExhibits cytotoxicity against MCF7 breast cancer cells
Anti-inflammatoryPotential to inhibit inflammatory pathways

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